molecular formula C11H8BrN3S B12923994 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-80-7

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12923994
CAS No.: 947534-80-7
M. Wt: 294.17 g/mol
InChI Key: KFHDPNSLRPLBSE-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole ring.

    Cyclization Reactions: The imidazole and thiadiazole rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of both imidazole and thiadiazole rings in its structure, along with a bromine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

947534-80-7

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

6-(4-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

KFHDPNSLRPLBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)Br

Origin of Product

United States

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